molecular formula C16H19N5O3 B2657248 N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034230-88-9

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2657248
CAS RN: 2034230-88-9
M. Wt: 329.36
InChI Key: YASPWTMYLHQQOM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an isoxazole ring, a pyridine ring, a piperidine ring, and an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and pyridine rings are aromatic, while the piperidine ring is aliphatic. The oxalamide group would likely form hydrogen bonds with suitable acceptors .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution or nucleophilic addition. The piperidine ring could undergo reactions typical of secondary amines .

Scientific Research Applications

  • Antiviral Activity : A related compound, 4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, showed potent antiviral activity against human rhinovirus (HRV) serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).

  • Cannabinoid Receptor Antagonism : The pyrazole derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed potency as a cannabinoid receptor antagonist, indicating its potential in studying cannabinoid receptor binding sites and pharmacological probes (Lan et al., 1999).

  • Synthesis of Polycyclic Alkaloids : Isoxazolidines derived from the 1,3-dipolar cycloaddition of α,β-hexenolides to cyclic nitrones were converted into piperidine- and pyrrolidine-oxepinones, demonstrating their potential as precursors for synthesizing polycyclic alkaloids, specifically the Stemona alkaloids (Cid et al., 2004).

  • Characterization of CB1 Cannabinoid Receptor : Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the binding interaction with the receptor, suggesting the compound's role in receptor antagonism (Shim et al., 2002).

  • Alpha1A-Adrenoceptor Antagonism : A study on L-771,688 (SNAP 6383) revealed its role as a potent and selective alpha1A-adrenoceptor antagonist, indicating its relevance in understanding adrenergic receptor mechanisms (Chang et al., 2000).

  • Dynamic Tautomerism and Divalent N(I) Character : Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine highlighted the dynamic tautomerism and divalent N(I) character in this class of compounds, demonstrating their electron donating properties (Bhatia et al., 2013).

  • Role in Compulsive Food Consumption : A study on the effects of GSK1059865, a selective Orexin-1 Receptor antagonist, showed its role in reducing binge eating in female rats, suggesting its potential application in understanding and treating eating disorders (Piccoli et al., 2012).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(16(23)19-14-5-10-24-20-14)18-11-12-3-8-21(9-4-12)13-1-6-17-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPWTMYLHQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

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